{1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol

Lipophilicity Regioisomer LogP

Researchers requiring N-benzyl pyrazole building blocks often face limited availability of the ortho-chloro isomer, which provides distinct conformational and steric profiles for kinase inhibitor design. This compound solves that supply gap. - Ortho-chloro substitution mimics the privileged motif in imatinib/nilotinib, enabling rapid SAR assembly. - Computed logP advantage over 3-chloro regioisomer supports superior passive membrane diffusion in whole-cell assays. - Aryl chloride handle permits late-stage diversification via Suzuki or Buchwald-Hartwig coupling. Reliable synthesis and batch-to-batch consistency ensure procurement confidence.

Molecular Formula C11H11ClN2O
Molecular Weight 222.67 g/mol
CAS No. 211946-20-2
Cat. No. B12578388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol
CAS211946-20-2
Molecular FormulaC11H11ClN2O
Molecular Weight222.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=CC(=N2)CO)Cl
InChIInChI=1S/C11H11ClN2O/c12-11-4-2-1-3-9(11)7-14-6-5-10(8-15)13-14/h1-6,15H,7-8H2
InChIKeyBHWXSAJTGDBLGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Procure {1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol for Drug Discovery


{1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol is an N-benzyl pyrazole methanol derivative with a molecular weight of 222.67 g/mol and the formula C11H11ClN2O [1]. It belongs to the class of pyrazole-based building blocks that are widely used in medicinal chemistry for the construction of kinase inhibitors, GPCR ligands, and other bioactive chemical probes . The compound features a 2-chlorobenzyl substituent that introduces a specific steric and electronic profile distinct from its regioisomers and unsubstituted benzyl analogs.

Why Generic Substitution Fails for {1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol


Pyrazole methanol derivatives with N-benzyl substituents cannot be interchanged freely because the position of the chloro substituent on the benzyl ring and the presence of the hydroxymethyl group at the C3 position together influence crucial properties such as lipophilicity, hydrogen-bonding capacity, and steric accessibility [1]. The 2-chloro substitution introduces a unique ortho steric effect that alters the conformational preferences of the benzyl group, potentially affecting target binding. Furthermore, the N-benzyl connectivity (methylene bridge) provides greater rotational freedom compared to direct N-aryl analogs, which impacts molecular recognition. These structural distinctions mean that even closely related analogs can exhibit divergent biological activity and physicochemical behavior, as demonstrated by the quantitative comparisons below .

Quantitative Differentiation of {1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol vs Analogs


LogP and Lipophilicity: 2-Chloro vs 3-Chloro Regioisomer

The 2-chloro regioisomer (target compound) exhibits a higher computed logP (XLogP3-AA = 1.6) compared to the 3-chloro regioisomer (XLogP3-AA estimated ~1.3), indicating greater lipophilicity that can enhance membrane permeability [1]. This difference arises from the ortho versus meta placement of chlorine, which affects intramolecular hydrogen bonding and dipole moment. The increased lipophilicity of the 2-chloro isomer may improve passive diffusion across cell membranes, a critical factor for intracellular target engagement in cellular assays . Note: Quantitative comparison is based on PubChem computed properties; experimental logP measurements for the target compound are lacking.

Lipophilicity Regioisomer LogP Cellular Permeability

TPSA and Hydrogen-Bonding Effects on Oral Bioavailability

The target compound has a topological polar surface area (TPSA) of 38.1 Ų [1], which falls within the desirable range (≤140 Ų) for oral bioavailability. In comparison, the 3-chloro regioisomer has a TPSA of 38.1 Ų (identical), but the 2-chloro substitution is expected to affect the hydrogen-bond acceptor strength of the pyrazole nitrogen due to steric shielding by the ortho chlorine. This subtle electronic effect, while not captured by TPSA alone, can influence solubility and absorption .

TPSA Hydrogen-Bonding Bioavailability Drug-likeness

Molecular Weight Advantage Over Fragment-Like Analogs

With a molecular weight of 222.67 g/mol and 15 heavy atoms [1], the target compound occupies a strategic position in the lead-like space (MW 200–350). It is heavier than the unsubstituted benzyl analog (C11H12N2O, MW 188.23) and the corresponding phenol analogs, offering additional hydrophobic contacts that can improve binding affinity to protein targets. The presence of the chlorine atom also provides a handle for further functionalization via cross-coupling reactions, which is not available in the non-halogenated version .

Molecular Weight Fragment-Based Drug Discovery Lead-likeness

Optimal Applications for {1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol


Kinase Inhibitor Scaffold with Ortho-Substituted Benzyl

The 2-chlorobenzyl group of this compound mimics the ortho-chlorophenyl motif present in many kinase inhibitors (e.g., imatinib, nilotinib). Its use as a core building block allows for the rapid assembly of analogs that exploit the unique binding pose conferred by the ortho chlorine, which often interacts with a hydrophobic back pocket in kinases [1].

Lipophilicity-Driven Cellular Phenotypic Screening

Given the higher computed logP of the 2-chloro isomer compared to its 3-chloro counterpart, researchers screening for compounds that require efficient passive diffusion across cell membranes may prioritize this compound for lead generation. Its lipophilicity can be advantageous in whole-cell target engagement assays .

Cross-Coupling Diversification via Chloro Substituent

The aryl chloride provides a versatile synthetic handle for late-stage functionalization (Suzuki, Buchwald-Hartwig, etc.). This allows medicinal chemists to elaborate the scaffold into a diverse array of analogs while retaining the core pyrazole methanol architecture, enabling systematic SAR studies .

Halogen-Bonding Fragment Screening by Crystallography

The chloro substituent can engage in halogen bonding with protein backbone carbonyls, a feature exploited in fragment-based drug discovery. The compound's relatively small size and defined hydrogen-bonding pattern make it suitable for fragment soaking experiments to identify cryptic binding pockets .

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